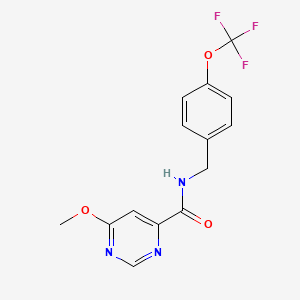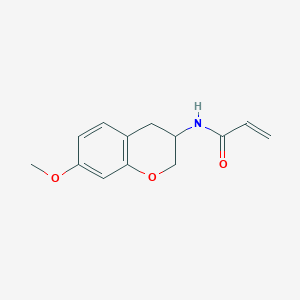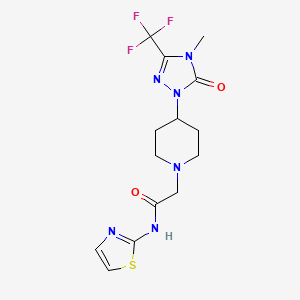
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11F2N5O3S and its molecular weight is 379.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitubercular Activity
Sulfone-linked bis heterocycles, including oxadiazole derivatives, have demonstrated significant antimicrobial and antitubercular properties. Studies have shown that these compounds exhibit pronounced activity against a range of bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparing favorably with standard drugs like ampicillin. Furthermore, certain derivatives have been identified as active antitubercular agents against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as novel therapeutic agents in combating tuberculosis and other microbial infections. Molecular docking studies have also been carried out to elucidate the mode of inhibition of these compounds, providing insights into their potential mechanisms of action against bacterial targets (Shingare et al., 2018).
Cytotoxic Activities
The cytotoxic potential of sulfone-linked bis heterocycles has been evaluated in various studies, with certain compounds exhibiting appreciable activity against cancer cell lines such as A549 lung carcinoma cells. This suggests a promising avenue for the development of new anticancer therapies based on these compounds. The ability to selectively induce cytotoxicity in cancerous cells while sparing healthy cells could be a critical factor in the success of these derivatives as future cancer treatments (Muralikrishna et al., 2012).
Enzyme Inhibition
Oxadiazole derivatives have been explored for their enzyme inhibitory activities, specifically targeting enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in various biological processes, including carbohydrate metabolism and neurotransmission, respectively. The inhibition of these enzymes can lead to therapeutic effects in diseases such as diabetes and Alzheimer's disease. The synthesized compounds have shown modest to potent inhibition profiles against these enzymes, indicating their potential as lead compounds for the development of new drugs targeting these and possibly other enzymes (Virk et al., 2023).
Agricultural Applications
In addition to their medicinal potential, sulfone derivatives containing oxadiazole moieties have been investigated for their antifungal activities against plant pathogenic fungi. Some compounds have shown superior efficacy compared to commercial fungicides, suggesting their potential application in agriculture as novel fungicides. The development of these compounds could provide new tools for managing plant diseases, contributing to enhanced crop protection and productivity (Xu et al., 2011).
特性
IUPAC Name |
5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O3S/c16-10-2-1-3-11(17)13(10)26(23,24)22-7-9(8-22)15-20-14(21-25-15)12-6-18-4-5-19-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIGOLLKUTKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)

![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2837319.png)
![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)
![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)
![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837324.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)
![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2837336.png)

